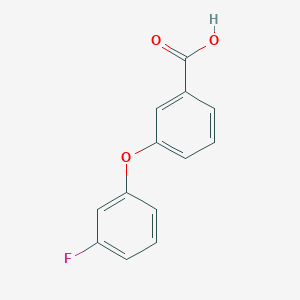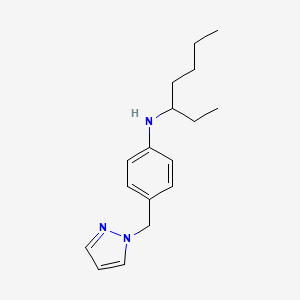![molecular formula C14H16FN3 B7577769 N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FPEA is a chemical compound that belongs to the class of phenylpropylamines. It is a selective dopamine transporter ligand that has been used in scientific research to study the dopamine system in the brain. The compound has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用机制
The mechanism of action of FPEA involves its selective binding to the dopamine transporter. Once bound, FPEA inhibits the reuptake of dopamine from the synapse, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been shown to have various effects on the brain, including increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
FPEA has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the concentration of dopamine in the synaptic cleft, leading to increased motivation and reward-seeking behavior. The compound has also been shown to increase the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making and planning.
实验室实验的优点和局限性
FPEA has several advantages for use in lab experiments. It is a selective dopamine transporter ligand, which makes it a valuable tool for studying the dopamine system in the brain. The compound has also been shown to have a high affinity for the dopamine transporter, which makes it useful for studying the regulation of dopamine release and reuptake. However, FPEA has some limitations for use in lab experiments. The compound has a short half-life, which makes it difficult to study long-term effects. Additionally, FPEA has been shown to have some off-target effects, which can complicate interpretation of results.
未来方向
There are several future directions for the use of FPEA in scientific research. One potential application is in the treatment of neurological disorders such as Parkinson's disease and N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine. FPEA has been shown to have potential therapeutic effects in these disorders, and further research is needed to explore these effects. Another potential application is in the study of drug addiction. FPEA has been shown to have potential as a tool for studying the neurobiology of addiction, and further research is needed to explore this potential. Finally, FPEA may have potential applications in the study of other neurological disorders, such as depression and anxiety. Further research is needed to explore these potential applications.
In conclusion, FPEA is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have potential therapeutic effects in neurological disorders such as Parkinson's disease and N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine, and has also been used as a tool to study the dopamine system in the brain. While FPEA has some limitations for use in lab experiments, it has several advantages that make it a valuable tool for studying the neurobiology of various disorders. Future research is needed to explore the potential applications of FPEA in these areas.
合成方法
The synthesis of FPEA involves the reaction of 2-fluoro-5-chlorobenzaldehyde with pyrazine-2-carboxylic acid, followed by reduction with sodium borohydride and subsequent alkylation with isopropylamine. The final product is obtained after purification by column chromatography.
科学研究应用
FPEA has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the dopamine system in the brain, particularly the dopamine transporter. The compound has been shown to bind selectively to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. This property of FPEA has been used to study the regulation of dopamine release and reuptake in the brain.
属性
IUPAC Name |
N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-10(2)18-8-12-7-11(3-4-13(12)15)14-9-16-5-6-17-14/h3-7,9-10,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLSRYTIUKAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)C2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)





![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)


![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)